

The Discovery and Synthesis of Hexamethylenediamine: A Technical Review

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Compound of Interest

Compound Name: Hexamethylenediamine phosphate

Cat. No.: B099193

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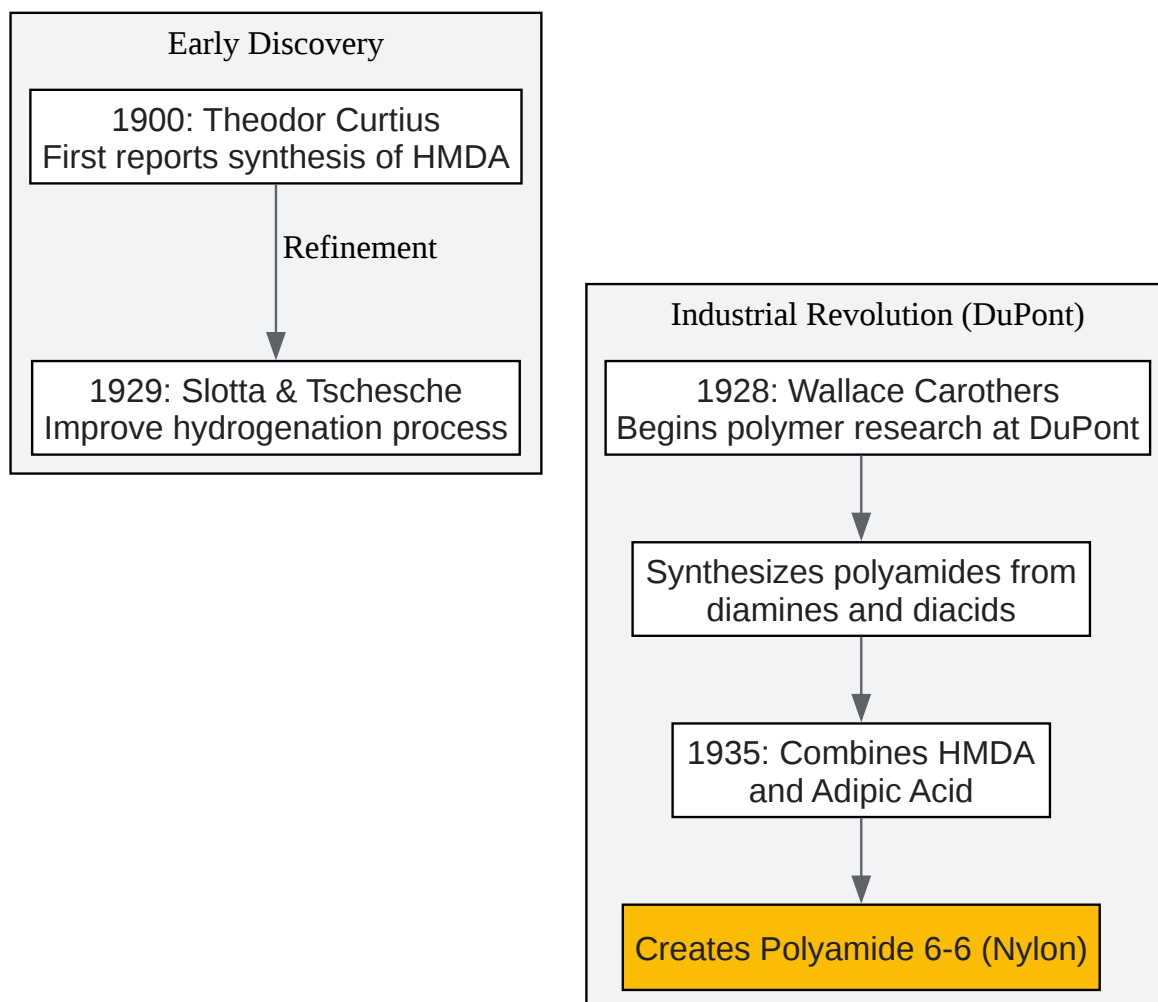
Hexamethylenediamine (HMDA), a cornerstone of the polymer industry, is an organic compound with the formula $\text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2$. This colorless, crystalline solid is a diamine consisting of a six-carbon aliphatic chain terminated by two amine functional groups. Its discovery and subsequent industrial-scale production were pivotal moments in the history of synthetic materials, leading directly to the invention of Nylon 6,6. This review delves into the historical discovery, synthesis methodologies, physicochemical properties, and diverse applications of hexamethylenediamine and its derivatives, providing a technical guide for researchers and professionals in chemistry and drug development.

Historical Context and Discovery

The first recorded synthesis of hexamethylenediamine is credited to German chemist Theodor Curtius in 1900.^{[1][2]} However, it remained largely a laboratory curiosity until the pioneering work of Wallace Hume Carothers at DuPont in the 1930s.^{[3][4][5]} Carothers was leading a fundamental research program into polymerization, investigating how small organic molecules with reactive groups at each end could be linked together to form long chains.^[4]

His work on polyamides, by reacting diamines with dicarboxylic acids, led to a breakthrough on February 28, 1935.^{[4][6]} On this date, Carothers and his team synthesized a polyamide from hexamethylenediamine and adipic acid.^{[4][6]} This new polymer, designated "polyamide 6-6" because each monomer contains six carbon atoms, exhibited remarkable properties: it was strong, elastic, resistant to heat and solvents, and could be drawn into fine, silk-like fibers.^{[3][4][5]} This material was patented and commercially introduced in 1938 as Nylon, the world's first

fully synthetic fiber, revolutionizing the textile industry and laying the foundation for the modern era of synthetic polymers.[3][5]



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Diagram 1: Historical timeline of Hexamethylenediamine's discovery.

Physicochemical Properties of Hexamethylenediamine

Hexamethylenediamine is a white, flaky crystalline solid at room temperature with a characteristic amine odor.[7][8] It is hygroscopic and will absorb moisture and carbon dioxide

from the air.[2][9] It is highly soluble in water and other polar solvents but has poor solubility in aliphatic hydrocarbons.[10]

Property	Value
IUPAC Name	Hexane-1,6-diamine[11]
CAS Number	124-09-4[11]
Molecular Formula	C ₆ H ₁₆ N ₂ [11]
Molar Mass	116.21 g/mol [1]
Appearance	Colorless/white crystals or clear liquid[1][8]
Melting Point	39 to 42 °C[11]
Boiling Point	204.6 °C[11]
Density	0.84 g/mL[11]
Solubility in Water	490 g/L[11]
Vapor Pressure	200 Pa at 50 °C[8]
pKa	11.857 (at 0 °C)[7]
Flash Point	80 °C[11]
Explosive Limits	0.7–6.3%[11]

Synthesis and Experimental Protocols

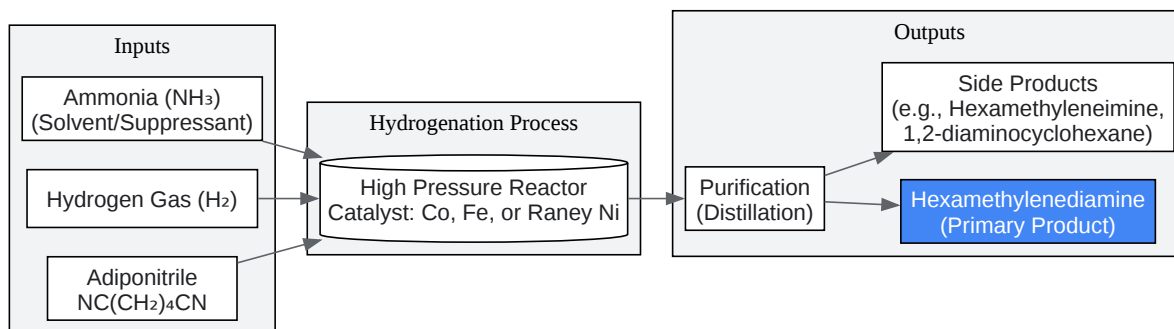
The industrial production of hexamethylenediamine has evolved, but the most common methods are based on the hydrogenation of adiponitrile.[11][12]

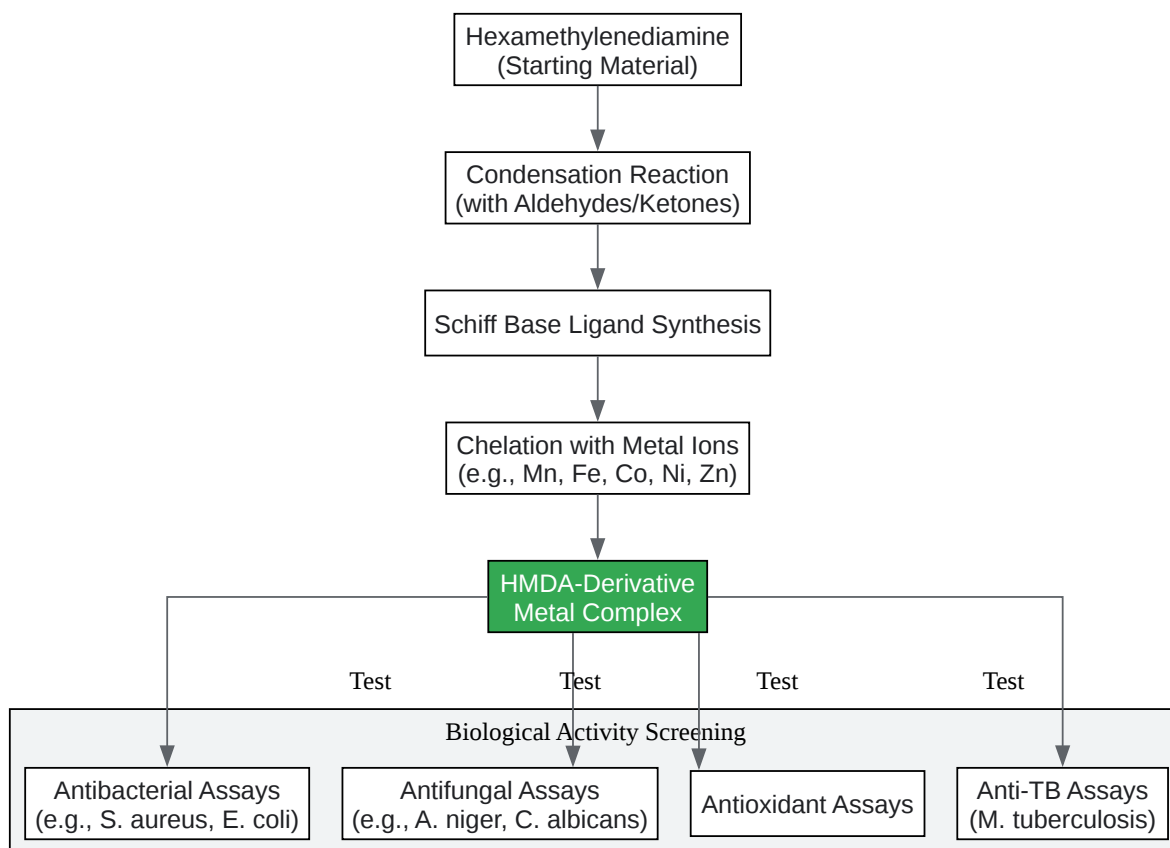
Industrial Production: Catalytic Hydrogenation of Adiponitrile

The primary route for large-scale HMDA synthesis is the catalytic hydrogenation of adiponitrile (NC(CH₂)₄CN).[11][13]

Protocol:

- Reactants: Molten adiponitrile is typically diluted with ammonia (NH₃).[\[11\]](#) The ammonia acts as a solvent and helps to suppress the formation of side products.[\[14\]](#)
- Catalyst: The reaction is carried out using catalysts based on cobalt and iron.[\[11\]](#) An alternative process utilizes a Raney nickel catalyst, which can operate at lower temperatures and pressures and without the need for ammonia dilution.[\[11\]](#)
- Conditions: The hydrogenation is conducted at elevated temperatures and pressures.
- Reaction: $\text{NC}(\text{CH}_2)_4\text{CN} + 4 \text{H}_2 \rightarrow \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2$
- Purification: The reaction yields are generally good, but commercially significant side products are formed from the reactivity of partially hydrogenated intermediates.[\[11\]](#) These byproducts, which include 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine), must be separated from the final product.[\[11\]](#)





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